1H and 13C NMR chemical shifts for 6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine
1H and 13C NMR chemical shifts for 6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a versatile building block for designing potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated remarkable efficacy as kinase inhibitors, particularly targeting enzymes like Mps1 (TTK), making them valuable candidates for anticancer therapies[1].
Accurate structural elucidation is the cornerstone of modern drug development. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for determining the precise atomic connectivity and chemical environment of novel organic molecules. For researchers working with complex heterocycles like 6-chloro-2,3-dimethylimidazo[1,2-b]pyridazine, a thorough understanding of its ¹H and ¹³C NMR spectral features is not merely academic—it is essential for reaction monitoring, purity assessment, and final structure confirmation.
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR chemical shifts for 6-chloro-2,3-dimethylimidazo[1,2-b]pyridazine. We will dissect the influence of each substituent on the electronic environment of the heterocyclic core, present predicted chemical shift values, detail a robust experimental protocol for data acquisition, and offer insights into spectral interpretation.
Understanding the Core Scaffold: NMR of Imidazo[1,2-b]pyridazine
To accurately predict the chemical shifts of the substituted target molecule, we must first understand the baseline NMR characteristics of the parent imidazo[1,2-b]pyridazine ring system. The electron distribution in this fused heterocyclic system, governed by the interplay between the pyridine and imidazole rings, results in a distinct pattern of chemical shifts.
Based on available spectral data for the unsubstituted core, the approximate ¹³C chemical shifts are as follows[2]:
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C2: ~139.05 ppm
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C3: ~116.72 ppm
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C6: ~133.83 ppm
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C7: ~125.75 ppm
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C8: ~116.76 ppm
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C9a (bridgehead): ~143.10 ppm
These values serve as our foundation for analyzing the perturbations caused by the chloro and dimethyl substituents.
Predictive Analysis: Substituent Effects on Chemical Shifts
The introduction of substituents at the C2, C3, and C6 positions dramatically alters the electronic landscape of the imidazo[1,2-b]pyridazine ring, leading to predictable changes in the ¹H and ¹³C NMR spectra.
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2,3-Dimethyl Groups: The two methyl groups are electron-donating through an inductive effect. This increased electron density generally shields the carbons to which they are attached (C2 and C3), causing an upfield shift relative to the parent system. In the ¹H NMR spectrum, these groups will appear as distinct singlet signals, each integrating to three protons.
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6-Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect, which deshields the directly attached carbon (C6), causing a significant downfield shift in its ¹³C resonance[3]. This effect also influences the neighboring protons and carbons, though to a lesser extent. The presence of the electronegative chlorine atom is a key contributor to the overall chemical shift pattern of the pyridazine portion of the molecule[3].
Predicted ¹H and ¹³C NMR Chemical Shifts
Synthesizing the effects of the substituents with the data from the parent scaffold, we can predict the approximate chemical shifts for 6-chloro-2,3-dimethylimidazo[1,2-b]pyridazine. These values are summarized in the table below. It is crucial to note that actual experimental values may vary slightly depending on the solvent, concentration, and temperature[3][4].
| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Shift |
| C2-CH₃ | ~2.4 - 2.6 | Singlet | ~12 - 15 | Standard aliphatic methyl on an aromatic ring. |
| C3-CH₃ | ~2.3 - 2.5 | Singlet | ~10 - 13 | Shielded relative to C2-CH₃ due to electronic environment. |
| H7 | ~7.7 - 7.9 | Doublet | ~127 - 130 | Downfield shift due to proximity to bridgehead nitrogen and coupling to H8. |
| H8 | ~7.1 - 7.3 | Doublet | ~118 - 121 | Upfield relative to H7, coupled to H7. |
| C2 | - | - | ~145 - 148 | Substituted carbon, downfield due to adjacent nitrogen. |
| C3 | - | - | ~125 - 128 | Substituted carbon, influenced by adjacent nitrogen and methyl group. |
| C6 | - | - | ~140 - 143 | Strongly deshielded by the direct attachment of the electronegative chlorine atom[3]. |
| C7 | - | - | ~127 - 130 | Aromatic methine carbon. |
| C8 | - | - | ~118 - 121 | Aromatic methine carbon. |
| C9a | - | - | ~142 - 145 | Bridgehead quaternary carbon, deshielded by adjacent nitrogens. |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. The following section outlines a robust methodology for acquiring ¹H and ¹³C NMR spectra for heterocyclic compounds like 6-chloro-2,3-dimethylimidazo[1,2-b]pyridazine.
Step-by-Step Methodology
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Sample Preparation:
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Causality: The choice of solvent is critical as it can influence chemical shifts[5]. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic compounds due to its good solubilizing power and relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a common alternative[6].
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Protocol: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial before transferring to a 5 mm NMR tube.
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Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
-
Instrument Setup and Calibration:
-
Causality: Proper instrument calibration ensures data accuracy and comparability across different sessions and spectrometers.
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Protocol: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
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¹H NMR Acquisition:
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Causality: Standard proton NMR is the fastest and most sensitive experiment, providing initial structural information.
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Protocol: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient. Use 8 to 16 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Causality: ¹³C NMR provides direct information about the carbon skeleton. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon, which enhances the signal-to-noise ratio[7].
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Protocol: Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., using a GARP sequence[7]). A spectral width of 220-240 ppm is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
-
2D NMR for Unambiguous Assignment (Recommended):
-
Causality: For complex molecules, 1D spectra can have overlapping signals. 2D NMR experiments like HSQC and HMBC are essential for definitively assigning which proton is attached to which carbon and mapping long-range correlations[8][9].
-
Protocol:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
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Experimental Workflow Diagram
Caption: Standard workflow for NMR analysis of small organic molecules.
In-Depth Spectral Interpretation
Final confirmation of the structure of 6-chloro-2,3-dimethylimidazo[1,2-b]pyridazine relies on the logical interpretation of all acquired NMR data.
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¹H Spectrum: Expect two singlets in the aliphatic region (~2.3-2.6 ppm), each integrating to 3H, corresponding to the two methyl groups. In the aromatic region, two doublets should be observed, corresponding to H7 and H8, which form a coupled spin system.
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¹³C Spectrum: Nine distinct signals are expected. The two most upfield signals (~10-15 ppm) will be the methyl carbons. The remaining seven signals will be in the aromatic region (>115 ppm). The signal for C6 will likely be one of the more downfield quaternary carbons due to the deshielding effect of the chlorine atom.
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2D Correlation:
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An HSQC experiment will definitively link the proton signals for H7 and H8 to their corresponding carbon signals (C7 and C8).
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An HMBC experiment is the key to assigning the quaternary carbons. For example, the protons of the C2-methyl group should show a 2-bond correlation to C2 and a 3-bond correlation to C3. The protons of the C3-methyl group will correlate to C3 and C2. H8 will show a crucial 3-bond correlation to the chlorinated C6, confirming its assignment.
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Visualizing Electronic Influences
The chemical shifts are a direct reflection of the electron density around each nucleus. The diagram below illustrates the key electronic effects of the substituents that govern the spectral appearance of the molecule.
Caption: Electronic effects influencing NMR shifts in the target molecule.
Conclusion
The structural characterization of 6-chloro-2,3-dimethylimidazo[1,2-b]pyridazine is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. By understanding the foundational NMR properties of the parent heterocycle and applying the predictable principles of substituent chemical shift effects, researchers can confidently interpret spectral data. While the predicted values in this guide offer a strong starting point, the use of a robust experimental protocol, particularly including 2D correlation experiments like HSQC and HMBC, is essential for unambiguous and definitive structural confirmation. This level of analytical rigor is fundamental to advancing research and development in fields that rely on novel heterocyclic chemistry.
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